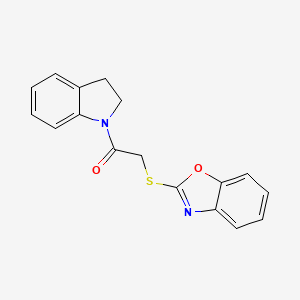
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound characterized by its unique structural features, which include a benzoxazole ring and an indole moiety linked through a sulfanyl group and an ethanone functional group. Its molecular formula is C₁₈H₁₆N₂O₂S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure suggests several possible interactions with biological targets. The presence of the benzoxazole and indole rings may confer distinct chemical reactivity and biological activity compared to similar compounds.
| Structural Feature | Description |
|---|---|
| Benzoxazole Ring | A fused ring structure contributing to biological activity. |
| Indole Moiety | Known for its role in various biological processes. |
| Sulfanyl Group | Potential for nucleophilic attack and interaction with biological macromolecules. |
| Ethanone Functional Group | Enhances the compound's reactivity and interaction capabilities. |
Biological Activity
Research indicates that this compound exhibits promising biological activities , including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Antifungal Activity : Preliminary studies suggest potential efficacy against fungal pathogens.
- Anticancer Potential : Interaction studies indicate that this compound may affect cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of benzoxazole exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may also possess similar properties.
- Antimicrobial Efficacy : Research highlighted the effectiveness of benzoxazole derivatives against Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum antimicrobial activity for this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : The structural components suggest possible interactions with various receptors that could lead to therapeutic effects.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-22-17-18-13-6-2-4-8-15(13)21-17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJQAUQQUROJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













